cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
Description
Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is a sulfonamide-derived carbamate compound characterized by a cyclohexyl group attached to both the carbamate oxygen and the sulfamoyl nitrogen (Fig. 1). This dual substitution imparts distinct steric and electronic properties, making it relevant in pharmaceutical and agrochemical research . The compound is synthesized via carbamate coupling reactions, often utilizing intermediates like tert-butyl-protected precursors . Its crystallographic data and bond parameters align with similar sulfonamide derivatives, as reported in structural studies .
Properties
CAS No. |
35819-77-3 |
|---|---|
Molecular Formula |
C19H28N2O4S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C19H28N2O4S/c22-19(25-17-9-5-2-6-10-17)20-15-11-13-18(14-12-15)26(23,24)21-16-7-3-1-4-8-16/h11-14,16-17,21H,1-10H2,(H,20,22) |
InChI Key |
JAOSJNXZQWDHAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
Synthesis via Sulfamoyl Chloride Intermediate and Cyclohexylamine
One classical approach involves the preparation of N-[4-(N-cyclohexylsulfamoyl)phenyl]acetamide derivatives as analogs, which informs the preparation of the target compound. According to a 2010 study, the method involves:
- Dissolving N-acetyl p-amino sulfonyl chloride (1.96 mmol) in distilled water.
- Adding cyclohexylamine (1.96 mmol) dropwise under stirring at room temperature.
- Maintaining pH at 8 using 3% sodium carbonate to facilitate the reaction.
- Monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filtering, drying, and recrystallizing from ethyl acetate to obtain the sulfamoyl urea derivative as colorless needles.
This method benefits from mild aqueous conditions and avoids harsh organic solvents, but requires careful pH control and monitoring.
Use of Hexafluoroisopropyl N-Fluorosulfonyl Carbamate (HFC) as a Reagent
A recent and advanced method involves the use of hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC) as a bench-stable reagent to synthesize sulfamoyl ureas under mild conditions. This method is particularly relevant for the preparation of compounds with sulfamoyl carbamate moieties.
Table 1: Optimization of Reaction Conditions for Sulfamoyl Urea Formation Using HFC
| Entry | Solvent | Base | Yield (%)a | Notes |
|---|---|---|---|---|
| 1 | Dichloromethane | DABCO | 94 | Optimal solvent and base |
| 2 | Chloroform | DABCO | High | Comparable to DCM |
| 3 | DMSO | DABCO | Trace | Poor yield |
| 4 | DMF | DABCO | Trace | Poor yield |
| 5 | Acetonitrile | DABCO | Trace | Poor yield |
| 6 | DCM | None | 0 | No base, no product |
| 7 | DCM | ABCO | Low | Structurally similar to DABCO |
| 8 | DCM | TMEDA | 0 | No product |
| 9 | DCM | Triethylamine | 0 | No product |
| 10 | DCM | DBU | 0 | No product |
| 11 | DCM | K2CO3 | Trace | Poor yield |
| 12 | DCM | KF | Trace | Poor yield |
a Yields determined by ^19F NMR spectroscopy.
This approach allows for the synthesis of a broad range of sulfamoyl ureas, including cyclohexyl derivatives, under user-friendly conditions.
Mechanistic Insights
The reaction mechanism for the formation of sulfamoyl ureas using HFC involves:
- Deprotonation of HFC by DABCO to form an aza-sulfene intermediate.
- Nucleophilic attack by the amine on the aza-sulfene to form a sulfamoyl carbamate intermediate.
- Subsequent reaction with DABCO to form a zwitterionic carbamate transfer reagent.
- Final substitution by a second amine molecule to yield the sulfamoyl urea product.
This mechanism explains the high efficiency and selectivity of the reaction under mild conditions.
Comparative Analysis of Preparation Methods
| Feature | Sulfamoyl Chloride + Cyclohexylamine | HFC Reagent Method | CSI/FSI Methods |
|---|---|---|---|
| Reagent Stability | Moderate, aqueous conditions | High, bench-stable solid | Low, moisture-sensitive liquids |
| Reaction Conditions | Room temperature, pH control | Ambient, no strict anhydrous needed | Low temperature, anhydrous required |
| Safety | Moderate, aqueous medium | Safer, less corrosive | Corrosive, exothermic reactions |
| Yield | Good to excellent | Excellent (up to 94%) | Good but requires careful handling |
| Scalability | Moderate | High, gram-scale synthesis reported | Limited by safety concerns |
| Substrate Scope | Limited to primary amines | Broad, including primary and secondary amines | Broad but sensitive to conditions |
Summary and Recommendations
The preparation of this compound is best achieved via the use of hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC) as a reagent, which offers significant advantages over classical methods involving sulfamoyl chlorides or corrosive isocyanates. The HFC method provides:
- High yields under mild, ambient conditions.
- Bench-stable reagents that simplify handling and storage.
- Broad substrate tolerance, including cyclohexylamine derivatives.
- A safer and more scalable synthetic route.
Researchers aiming to synthesize this compound or related sulfamoyl carbamates should consider adopting the HFC-based protocol for efficient and practical synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or sulfamides.
Scientific Research Applications
Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate, a chemical compound with the molecular formula and a molecular weight of approximately 380.5 g/mol, has potential applications in medicinal chemistry and material science. It features a cyclohexyl group attached to a carbamate functional group, further linked to a phenyl ring substituted with a cyclohexylsulfamoyl moiety.
Potential Applications
- Pharmaceuticals: this compound may serve as a lead compound for pharmaceutical development. The sulfamoyl group in its structure suggests potential as an anti-inflammatory or analgesic agent. Compounds with similar structures may inhibit enzymatic pathways related to inflammation and pain response.
- Medicinal Chemistry: (2-methoxyphenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate has potential applications in medicinal chemistry and drug development because of its biological activity. It may serve as a lead compound for developing new therapeutic agents aimed at treating bacterial infections or inflammatory diseases. Its unique structure allows for modifications that could enhance its pharmacological properties.
- Drug Development: (2-methoxyphenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate has potential applications in medicinal chemistry and drug development due to its biological activity.
This compound exhibits notable biological activity, particularly in medicinal chemistry. Preliminary studies indicate that compounds with similar structures may inhibit certain enzymatic pathways related to inflammation and pain response.
Structural Similarity
Mechanism of Action
The mechanism of action of cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfamoyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate (Compound A) with analogous carbamates, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Key Structural and Physicochemical Comparisons
Structural Modifications and Their Impacts
- Carbamate Substituent (R): Compound A (Cyclohexyl): The cyclohexyl group provides moderate lipophilicity (logP ~6.4 inferred from analog ) and steric hindrance, favoring membrane permeability. Compound B (Cyclopentyl): The smaller cyclopentyl ring reduces molecular weight (~406 vs. ~420) and may enhance solubility in polar solvents .
Sulfamoyl Modifications:
All compounds retain the cyclohexylsulfamoyl group, which stabilizes the sulfonamide moiety and enhances binding to biological targets (e.g., carbonic anhydrase) .
Physicochemical and Functional Differences
Molecular Weight and Topological Polar Surface Area (TPSA):
- Compound D (484.7 g/mol, TPSA 92.9) has the highest molecular weight and TPSA due to its bulky substituent, suggesting lower blood-brain barrier penetration compared to Compound A .
- Compound F’s tert-butyl group acts as a protecting group, enabling selective deprotection during synthesis (e.g., in benzimidazolone derivatives) .
Reactivity:
Biological Activity
Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is a compound of interest in medicinal chemistry, particularly due to its potential anti-inflammatory and analgesic properties. This article explores its biological activity, synthesis, and interactions with biological targets, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a unique structure composed of a cyclohexyl group, a sulfamoyl moiety, and a carbamate functional group. The synthesis typically involves several steps that allow for the precise incorporation of these functional groups, which is crucial for its biological activity.
Synthesis Pathway:
- Formation of the Sulfamoyl Group: The initial step often involves the introduction of the sulfamoyl group onto the phenyl ring.
- Carbamate Formation: The carbamate linkage is created through reaction with an appropriate carbonyl compound.
- Cyclohexyl Substitution: Finally, cyclohexyl groups are introduced via nucleophilic substitution reactions.
This multi-step synthesis highlights the complexity involved in creating such specialized compounds, which can lead to diverse derivatives with varied biological activities .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition: The sulfamoyl group may enable the compound to inhibit key enzymes involved in inflammatory pathways, potentially reducing pain and inflammation .
- Receptor Binding: Preliminary studies suggest that this compound may interact with various receptors, including those associated with pain modulation .
Pharmacological Studies
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives containing sulfamoyl groups have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Type | Biological Activity | Reference |
|---|---|---|---|
| This compound | Carbamate | Anti-inflammatory | |
| Sulfamethoxazole | Sulfonamide | Antibacterial | |
| BAY 59-3074 | CB1/CB2 Agonist | Analgesic |
Study on Anti-Inflammatory Effects
A notable study evaluated the anti-inflammatory properties of this compound in animal models. The results indicated a significant reduction in edema and pain responses compared to control groups. This suggests that the compound could serve as a lead for developing new anti-inflammatory drugs.
Structure-Activity Relationship (SAR)
Further investigations into SAR have revealed that modifications to the cyclohexyl and phenyl rings can enhance biological activity. For example, substituents that increase hydrophilicity have shown improved binding affinity to target enzymes .
Q & A
Basic Synthesis Methodology
Q: What are the standard synthetic routes for preparing cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate? A:
- Step 1: Introduce the cyclohexylsulfamoyl group via sulfamoylation of 4-aminophenol using cyclohexylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Step 2: Form the carbamate moiety by reacting the hydroxyl group of the intermediate with cyclohexyl chloroformate in anhydrous dichloromethane or THF, typically at 0–25°C.
- Step 3: Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC or NMR .
Thermal Stability Assessment
Q: How can researchers determine the thermal stability of this compound for material science applications? A:
- Use thermogravimetric analysis (TGA) under nitrogen/air at a heating rate of 10°C/min to measure the initial degradation temperature (Td).
- Compare with structurally analogous maleimide polymers (e.g., poly(RPhMI)), which exhibit Td >320°C .
- Differential scanning calorimetry (DSC) can assess glass transition temperatures (Tg) if copolymerized with styrene or methyl methacrylate .
Biological Activity Profiling
Q: What methodologies are recommended for evaluating its antiviral potential? A:
- In vitro assays: Screen against HIV reverse transcriptase or protease using enzyme inhibition assays (e.g., fluorescence-based).
- Structural analogs: Reference compounds like N-{4-[N-(4-{[4-(4-cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino}cyclohexyl)sulfamoyl]phenyl}acetamide, which showed anti-HIV activity at nanomolar concentrations .
- Cytotoxicity testing: Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices.
Advanced Copolymer Design
Q: How can monomer reactivity ratios be optimized for copolymerization with styrene or acrylonitrile? A:
- Monomer reactivity ratios (r1, r2): Determine via the Fineman-Ross or Kelen-Tüdős method using <sup>1</sup>H NMR to track consumption rates.
- Alfrey-Price Q-e values: Compare with N-substituted maleimides (e.g., Q=1.2–1.5, e=0.5–0.8) to predict copolymer composition .
- Terpolymer systems: Incorporate acrylonitrile for enhanced thermal stability (>20% increase in Td vs. binary copolymers) .
Solubility and Formulation Challenges
Q: What strategies improve solubility for in vivo studies? A:
- Co-solvent systems: Use DMSO:PBS (e.g., 10:90 v/v) for stock solutions; avoid concentrations >5% DMSO to minimize cytotoxicity.
- Micellar encapsulation: Employ PEG-PLGA nanoparticles (10–100 nm size) for sustained release, validated by dynamic light scattering (DLS).
- Injection formulations: Optimize with cyclodextrins (e.g., HP-β-CD) at 10–20 mM for intravenous administration .
Analytical Characterization Techniques
Q: Which spectroscopic methods are critical for structural validation? A:
- <sup>1</sup>H/<sup>13</sup>C NMR: Confirm sulfamoyl (δ 3.1–3.3 ppm for NH-SO2) and carbamate (δ 6.8–7.2 ppm for aromatic protons) functionalities.
- High-resolution mass spectrometry (HRMS): Use ESI+ mode to verify [M+H]<sup>+</sup> with <1 ppm error.
- X-ray crystallography: Resolve crystal packing and hydrogen-bonding motifs, as demonstrated for N-[4-(N-cyclohexylsulfamoyl)phenyl]acetamide .
Mechanistic Impact of Substituents
Q: How do cyclohexyl substituents influence electronic and steric properties? A:
- Steric effects: Cyclohexyl groups increase Tg by 15–30°C in copolymers due to restricted chain mobility (vs. phenyl analogs) .
- Electronic effects: Sulfamoyl groups enhance electron-withdrawing character, altering reaction kinetics in nucleophilic substitutions (monitor via Hammett σp parameters).
Data Contradiction Analysis
Q: How should conflicting thermal stability data be resolved? A:
- Controlled experiments: Replicate TGA/DSC under identical conditions (heating rate, atmosphere).
- Sample purity: Verify via elemental analysis; impurities like residual solvents lower Td by 20–50°C.
- Cross-reference: Compare with poly(RPhMI) homopolymers (Td ≥320°C) to validate trends .
Advanced Crystallography Studies
Q: What crystallographic parameters are critical for structural elucidation? A:
- Space group determination: Use Mo-Kα radiation (λ=0.71073 Å) to resolve orthorhombic or monoclinic systems.
- Hydrogen bonding: Analyze intermolecular N-H···O=S interactions (2.8–3.0 Å) as seen in N-[4-(N-cyclohexylsulfamoyl)phenyl]acetamide .
- Thermal ellipsoids: Refine anisotropic displacement parameters to assess molecular rigidity.
Structure-Activity Relationship (SAR) Studies
Q: How can SAR guide the design of analogs with enhanced bioactivity? A:
- Sulfamoyl modifications: Replace cyclohexyl with cyclododecyl to enhance lipophilicity (logP increase by ~1.5).
- Carbamate variations: Substitute with thiocarbamate for improved protease inhibition (IC50 reduction by 50% observed in related compounds) .
- Bioisosteric replacement: Test trifluoromethyl or cyano groups at the phenyl ring to mimic antiviral analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
